molecular formula C13H26O3 B142851 Methyl 3-hydroxydodecanoate CAS No. 72864-23-4

Methyl 3-hydroxydodecanoate

Cat. No. B142851
CAS RN: 72864-23-4
M. Wt: 230.34 g/mol
InChI Key: OZXCINYANGIBDB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxydodecanoate is a fatty acid ester found in various natural and synthetic sources. It is a colorless to light yellow liquid with a mild odour and is soluble in water and alcohol. It is a naturally occurring compound found in many plants and animals and is used in the production of a variety of pharmaceuticals, cosmetics, and food products. It has been used in laboratory studies to investigate its biochemical and physiological effects and is of interest in the development of new drugs and therapies.

Scientific Research Applications

  • Chemical Analysis and Lipopolysaccharide Determination Methyl 3-hydroxydodecanoate and related compounds have been utilized in the chemical analysis of lipopolysaccharides. Techniques such as gas chromatography-mass spectrometry leverage these compounds for the detection and characterization of lipopolysaccharides in various environments, including bacteria-contaminated products (Mielniczuk et al., 1992).

  • Biosynthesis and Pheromone Research Studies have investigated the biosynthesis of 3-hydroxy fatty acids, including this compound, in relation to pheromone components of certain species like the female mallard duck. This research provides insights into the enzymatic processes involved in the production of these hydroxy acids (Kolattukudy & Rogers, 1987).

  • Chemical Recycling of Plastics An innovative application of this compound is in the chemical recycling of plastics. For example, the treatment of nylon-12 with supercritical methanol, in the presence of glycolic acid, converts it to methyl ω-hydroxydodecanoate. This method represents a potential solution for managing plastic waste efficiently (Kamimura et al., 2014).

  • Biomedical Research and Tissue Engineering this compound and related hydroxy fatty acids play a significant role in biomedical research, especially in tissue engineering. Their biocompatibility and involvement in the cellular response to polyhydroxyalkanoates degradation products make them valuable for developing biomaterials for medical applications (Sun et al., 2007).

  • Production of Chiral Compounds this compound has been used in methods for producing enantiomerically pure compounds. Processes like hydrolysis of poly(hydroxyalkanoate) copolymers and subsequent distillation yield high-purity 3-hydroxyalkanoic acid methylesters, which are valuable in stereochemical studies and pharmaceutical applications (de Roo et al., 2002).

  • Antifungal Applications The antifungal properties of compounds like 3-hydroxydodecanoic acid, closely related to this compound, have been explored. These compounds, found in certain lactobacilli, exhibit antimicrobial activity against molds and yeasts, presenting potential applications in controlling fungal infections (Sjögren et al., 2003).

  • Bioplastic Production and Biodegradability this compound derivatives are instrumental in producing bioplastics like polyhydroxyalkanoates. These materials are biodegradable and suitable for various applications, from medical devices to environmentally friendly packaging solutions (Chen & Wu, 2005).

Mechanism of Action

The mechanism of action of Methyl 3-hydroxydodecanoate is not specified in the search results. This information would typically be found in scientific literature discussing the compound’s interactions in biological or chemical systems .

Safety and Hazards

Safety measures for handling Methyl 3-hydroxydodecanoate include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 3-hydroxydodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCINYANGIBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993650
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72864-23-4
Record name Methyl-3-hydroxydodec-5-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.5 g of zinc, 15.5 g of decanal, 25 ml of trimethoxyborane, and 25 ml of dried THF were put into a 300 ml four-neck round-bottom flask, and 17.5 g of methyl bromoacetate was dripped at 20° C. for two hours in a nitrogen gas stream. After dripping, a resultant thereof was agitated at 20° C. for one hour, and thereafter, 25 ml of saturated ammonia aqueous solution and 25 ml of glycerin were added and agitated for ten minutes. An organic layer was separated and an aqueous solution layer was extracted two times by using diethyl ether. Thereafter, the organic solution was collected and subjected to desolvation. A residue thereof was purified by distillation to obtain a β-hydroxydodecanoic acid methyl ester.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of methyl 3-hydroxydodecanoate in the context of the provided research?

A1: this compound is identified as one of the three monomers present in the polyhydroxyalkanoate (PHA) produced by Pseudomonas putida MTCC 2475 when utilizing sugars derived from potato peel waste []. This is significant because it showcases the bacterium's ability to synthesize medium-chain-length PHAs from a sustainable and inexpensive feedstock. This has important implications for the development of biodegradable plastics from renewable resources.

Q2: How was the presence of this compound confirmed in the produced PHA?

A2: The researchers used a combination of analytical techniques to characterize the PHA produced by Pseudomonas putida MTCC 2475. Gas chromatography-mass spectrometry (GC-MS) was employed to identify the individual monomers present in the polymer, including this compound []. This technique separates and identifies molecules based on their mass-to-charge ratio, providing strong evidence for the presence of specific monomers within the PHA.

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